Butyric acid, 4-(benzoyl(((4,5-dihydro-1H-imidazol-2-yl)(2-hydroxyethyl)amino)methyl)amino)-
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Overview
Description
Butyric acid, 4-(benzoyl(((4,5-dihydro-1H-imidazol-2-yl)(2-hydroxyethyl)amino)methyl)amino)- is a complex organic compound that features a butyric acid backbone with a benzoyl group and an imidazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of butyric acid, 4-(benzoyl(((4,5-dihydro-1H-imidazol-2-yl)(2-hydroxyethyl)amino)methyl)amino)- typically involves multiple steps, starting with the preparation of the imidazole ring. The imidazole ring can be synthesized through a variety of methods, including the cyclization of amido-nitriles or the reaction of internal alkynes with iodine in dimethyl sulphoxide (DMSO) followed by reaction with an aldehyde and ammonium acetate .
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis of the imidazole ring, followed by the attachment of the benzoyl group and the butyric acid moiety. The specific conditions and reagents used would depend on the desired yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Butyric acid, 4-(benzoyl(((4,5-dihydro-1H-imidazol-2-yl)(2-hydroxyethyl)amino)methyl)amino)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can be used to modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions, particularly at the imidazole ring and the benzoyl group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminium hydride, and various nucleophiles for substitution reactions. The specific conditions would depend on the desired reaction and the functional groups involved.
Major Products
The major products formed from these reactions would vary based on the type of reaction and the reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
Butyric acid, 4-(benzoyl(((4,5-dihydro-1H-imidazol-2-yl)(2-hydroxyethyl)amino)methyl)amino)- has several scientific research applications:
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.
Medicine: The compound’s unique structure could make it a candidate for drug development, particularly in targeting specific molecular pathways.
Industry: It could be used in the development of new materials or as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism by which butyric acid, 4-(benzoyl(((4,5-dihydro-1H-imidazol-2-yl)(2-hydroxyethyl)amino)methyl)amino)- exerts its effects would depend on its specific interactions with molecular targets. The imidazole ring is known to interact with various enzymes and receptors, potentially affecting metabolic pathways and cellular functions .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other imidazole derivatives such as:
Clemizole: An antihistaminic agent.
Etonitazene: An analgesic.
Omeprazole: An antiulcer agent.
Metronidazole: A bactericidal agent.
Uniqueness
What sets butyric acid, 4-(benzoyl(((4,5-dihydro-1H-imidazol-2-yl)(2-hydroxyethyl)amino)methyl)amino)- apart is its combination of a butyric acid backbone with a benzoyl group and an imidazole ring, which may confer unique chemical and biological properties not found in other similar compounds.
Properties
CAS No. |
81186-16-5 |
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Molecular Formula |
C17H24N4O4 |
Molecular Weight |
348.4 g/mol |
IUPAC Name |
4-[benzoyl-[[4,5-dihydro-1H-imidazol-2-yl(2-hydroxyethyl)amino]methyl]amino]butanoic acid |
InChI |
InChI=1S/C17H24N4O4/c22-12-11-21(17-18-8-9-19-17)13-20(10-4-7-15(23)24)16(25)14-5-2-1-3-6-14/h1-3,5-6,22H,4,7-13H2,(H,18,19)(H,23,24) |
InChI Key |
HYKLKVHEGMSVKE-UHFFFAOYSA-N |
Canonical SMILES |
C1CN=C(N1)N(CCO)CN(CCCC(=O)O)C(=O)C2=CC=CC=C2 |
Origin of Product |
United States |
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